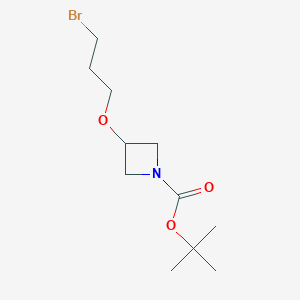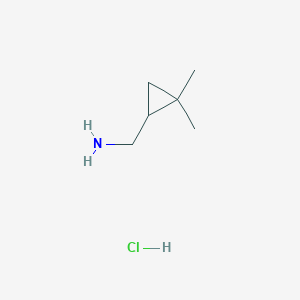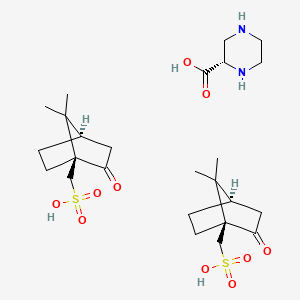
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(5-Chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide (also known as 5-chloro-DL-tryptophan, or 5-Cl-DL-Trp) is an indole-containing compound that has been used in scientific research for a variety of purposes. It is a versatile compound that has been used in the synthesis of other compounds, in the development of drugs and pharmaceuticals, and in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-Cl-DL-Trp is not fully understood. However, it is believed to act as an agonist at serotonin receptors, as well as other receptors. Additionally, it has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines.
Effets Biochimiques Et Physiologiques
5-Cl-DL-Trp has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. Additionally, it has been shown to act as an agonist at serotonin receptors, as well as other receptors. It has also been shown to modulate the release of neurotransmitters, such as glutamate and GABA.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 5-Cl-DL-Trp in laboratory experiments is its versatility. It can be used in a variety of applications, such as the synthesis of other compounds, the development of drugs and pharmaceuticals, and the study of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-Cl-DL-Trp in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of possible future directions for the use of 5-Cl-DL-Trp. One possibility is to use it in the development of new drugs and pharmaceuticals. Additionally, it could be used in the study of biochemical and physiological processes, such as the regulation of gene expression. It could also be used in the synthesis of other compounds, such as 5-chloro-2-methyl-3-hydroxy-2-indole-N,N-dimethylacetamide. Finally, it could be used in the study of the effects of 5-Cl-DL-Trp on the brain and other organs.
Applications De Recherche Scientifique
5-Cl-DL-Trp has been used in many scientific research applications, such as the synthesis of other compounds, the development of drugs and pharmaceuticals, and the study of biochemical and physiological processes. It has been used in the synthesis of compounds such as 5-chloro-2-methyl-3-hydroxy-2-indole-N,N-dimethylacetamide, which has been used as an antifungal agent. 5-Cl-DL-Trp has also been used in the development of drugs, such as the anti-inflammatory drug 5-chloro-2-methyl-3-hydroxy-2-indole-N,N-dimethylacetamide. Additionally, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression.
Propriétés
IUPAC Name |
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(2)12(16)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOWJMPCITEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)





